molecular formula C16H15FN2O B2840918 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide CAS No. 1208786-45-1

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide

Cat. No.: B2840918
CAS No.: 1208786-45-1
M. Wt: 270.307
InChI Key: PCDWZQQDXWROHW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide is a high-purity chemical reagent designed for research applications. This compound features a cyclopropane carboxamide core, a structure recognized in medicinal chemistry for its conformational rigidity and potential to enhance binding affinity and metabolic stability in drug candidates . The 4-fluorophenyl and 6-methylpyridin-2-yl substituents are pharmacophores commonly associated with biological activity, suggesting this molecule is a valuable scaffold for investigating new therapeutic agents . Preliminary research on structurally similar compounds indicates potential areas of investigation for this molecule. Cyclopropane-carboxamide derivatives have shown distinct antiproliferative effects in studies on human leukemia cell lines (U937), indicating a promising role in oncology research . Furthermore, the 6-methylpyridin-2-yl moiety is a key structural feature in compounds being explored as positive allosteric modulators for targets like the GluN2A-containing NMDA receptor, suggesting this compound may have applications in neuroscience, particularly for the study of cognitive function . Researchers can utilize this compound as a building block for medicinal chemistry or as a reference standard in biological screening assays. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. For comprehensive data, including handling and storage recommendations, please contact our technical support team.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-11-3-2-4-14(18-11)19-15(20)16(9-10-16)12-5-7-13(17)8-6-12/h2-8H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDWZQQDXWROHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and methylpyridinyl groups. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution or other suitable methods.

    Coupling Reactions: Attachment of the methylpyridinyl moiety through coupling reactions like Suzuki or Heck coupling.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl and methylpyridinyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention in the pharmaceutical industry for its potential therapeutic applications. This compound exhibits unique structural characteristics that contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Pharmaceutical Development

The primary application of this compound lies in its role as a pharmacological agent. Research indicates that this compound may act as an antagonist for certain receptors, contributing to its efficacy in treating various conditions, particularly in oncology and neurology.

Case Study: Anticancer Activity
A study highlighted the compound's potential in targeting specific cancer pathways. It was shown to inhibit tumor growth in preclinical models by interfering with cell signaling mechanisms associated with cancer proliferation. The compound's fluorophenyl and pyridinyl groups are believed to enhance its binding affinity to target proteins, thus improving therapeutic outcomes .

Neuropharmacology

In neuropharmacological studies, the compound has been investigated for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate dopamine and serotonin receptors, which could have implications for treating mood disorders and schizophrenia.

Case Study: Dopamine Receptor Interaction
Research has demonstrated that this compound exhibits selective binding to dopamine D2 receptors. This selectivity suggests a potential application in developing treatments for disorders characterized by dopaminergic dysregulation .

Analytical Chemistry

The compound has also been utilized in analytical chemistry as a standard reference material in high-performance liquid chromatography (HPLC) methods. Its distinct chemical properties allow for accurate quantification and analysis of similar compounds in complex mixtures.

Application in HPLC:
The use of this cyclopropane derivative as a standard aids researchers in ensuring the reliability of their analytical methods when studying related pharmacological agents .

Data Tables

Application AreaSpecific Use CaseKey Findings
Pharmaceutical DevelopmentAnticancer ActivityInhibits tumor growth; affects signaling pathways
NeuropharmacologyModulation of Dopamine ReceptorsSelective binding to D2 receptors; implications for mood disorders
Analytical ChemistryHPLC Standard Reference MaterialEnhances reliability of quantitative analysis

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aryl Group Variations

  • 4-Fluorophenyl vs. 3-Fluorophenyl/Chlorophenyl :
    • The target compound’s 4-fluorophenyl group contrasts with analogues like 2-(3-fluorophenyl)-N-(benzo[d]thiazol-2-yl)cyclopropane-1-carboxamide (1e) and 2-(3-chlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (2b) . Halogen position significantly impacts biological activity; for instance, 1e exhibited superior mGluR5 potency but toxicity at >300 μM, while 2b showed a 2.3-fold potency increase over DFB (a reference compound) . The 4-fluorophenyl group may enhance metabolic stability compared to 3-substituted analogues.

Amide Nitrogen Substituents

  • 6-Methylpyridin-2-yl vs. Heterocyclic/Aromatic Groups :
    • The 6-methylpyridin-2-yl moiety distinguishes the target compound from analogues such as N-(thiazol-2-yl) (F44) and N-(p-tolyl) (F40) . Pyridinyl groups often improve solubility and binding affinity due to their hydrogen-bonding capacity. For example, F40 (p-tolyl) has a melting point of 181.9–183.4°C, while F44 (thiazol-2-yl) melts at 187.0–189.3°C, suggesting that heterocyclic substituents increase crystallinity .

Physicochemical Properties

Compound Name Substituents (Cyclopropane/Amide) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 4-Fluorophenyl / 6-Methylpyridin-2-yl N/A N/A Not provided in evidence
F40 (2-(4-Fluorophenyl)-N-(p-tolyl)) 4-Fluorophenyl / p-Tolyl 65.9 181.9–183.4 Aromatic protons at 7.2–7.4
F44 (N-(Thiazol-2-yl)) 4-Fluorophenyl / Thiazol-2-yl 70.4 187.0–189.3 Thiazole protons at 7.5–7.7
1e (N-(Benzo[d]thiazol-2-yl)) 3-Fluorophenyl / Benzo[d]thiazol-2-yl N/A N/A Toxicity at >300 μM
  • Synthetic Efficiency : Yields for analogues range from 65.9% (F40) to 74.2% (F42), while N-([Pyrrolidin-2ʹ-yl]methyl)-1-(4ʹ-fluorophenyl)cyclopropane-1-carboxamide (S48) is obtained in 50% yield . The target compound’s synthetic accessibility may depend on the reactivity of the 6-methylpyridin-2-yl amine.

Key Research Findings

Substituent Position Matters : 4-Fluorophenyl derivatives generally exhibit better metabolic stability than 3-substituted analogues, as seen in mGluR5 modulators .

Heterocyclic vs. Aromatic Groups : Pyridinyl and thiazolyl substituents enhance solubility and binding interactions compared to simple aryl groups like p-tolyl .

Toxicity Trade-offs : Compounds with bulky heterocycles (e.g., benzo[d]thiazol-2-yl) show higher potency but increased cytotoxicity, suggesting a need for balanced substituent design .

Biological Activity

1-(4-Fluorophenyl)-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including anticancer properties and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Cyclopropanation : Formation of the cyclopropane ring through methods such as the Simmons-Smith reaction.
  • Substitution Reactions : Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
  • Coupling Reactions : Attachment of the methylpyridinyl moiety through reactions like Suzuki or Heck coupling.

These synthetic routes are optimized for yield and purity, making the compound suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates their activity, which can lead to various biological effects. The exact molecular targets depend on the context of its application, including potential therapeutic uses in cancer treatment and neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The compound's structure allows it to interact effectively with protein binding sites, enhancing its cytotoxicity compared to established chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes, particularly monoacylglycerol lipase (MAGL). MAGL plays a crucial role in lipid metabolism and is implicated in cancer progression and pain modulation. Inhibition of MAGL by this compound may help regulate endocannabinoid levels, providing a potential therapeutic avenue for managing pain and inflammation associated with cancer .

Case Studies and Research Findings

StudyFindingsReference
In Vitro CytotoxicityDemonstrated significant apoptosis induction in FaDu cells with IC50 values lower than standard treatments
MAGL InhibitionShowed effective inhibition leading to altered lipid metabolism; potential implications for cancer therapy
Structure-Activity RelationshipEnhanced activity noted with fluorinated derivatives; structural modifications improved binding affinity

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include:
    • Cyclopropane protons: δ 1.2–1.8 ppm (AB system, J = 6–8 Hz).
    • Fluorophenyl aromatic protons: δ 7.2–7.6 ppm (doublets, J = 8–9 Hz).
    • Pyridinyl protons: δ 8.0–8.5 ppm (multiplet for ortho/meta positions) .
  • High-Resolution MS : Expected molecular ion [M+H]+ at m/z 311.12 (C17H16FN2O requires 311.12). Use ESI(+) mode for enhanced sensitivity .

What role does the fluorine substituent on the phenyl ring play in modulating biological activity?

Advanced Research Focus
Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies on non-fluorinated analogs show reduced binding affinity (e.g., IC50 values for kinase inhibition increased 3–5 fold without fluorine) . Computational analysis (e.g., electrostatic potential maps) reveals fluorine’s electron-withdrawing effect stabilizes π-π stacking with target proteins .

How can quantitative structure-activity relationship (QSAR) models predict the biological activity of derivatives with modified pyridinyl or cyclopropane groups?

Q. Advanced Research Focus

  • Descriptors : Include logP, polar surface area, and H-bond acceptors/donors.
  • Training Data : Use IC50 values from kinase inhibition assays (e.g., EGFR, JAK2) of analogs like F39–F45 .
  • Software : Schrödinger’s QikProp or MOE for regression analysis. A validated model (R² > 0.85) can prioritize derivatives with substituents at the pyridinyl meta-position for enhanced selectivity .

How should researchers resolve contradictions in biological assay data, such as varying IC50 values across cell lines?

Q. Advanced Research Focus

  • Assay Validation : Ensure consistent cell passage numbers and ATP levels in viability assays (e.g., MTT).
  • Control Compounds : Use reference inhibitors (e.g., staurosporine) to normalize inter-experiment variability.
  • Mechanistic Studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation inhibition) .

What strategies improve the aqueous solubility of this hydrophobic compound for in vivo studies?

Q. Basic Research Focus

  • Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen.
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to achieve >1 mg/mL solubility in PBS .

How can enantiomeric purity of the cyclopropane ring be ensured, and what analytical methods validate stereochemistry?

Q. Advanced Research Focus

  • Chiral Synthesis : Use enantiopure starting materials (e.g., (1R,2R)-cyclopropane carboxylic acid) .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/i-PrOH 90:10) to separate enantiomers (retention times: 12.3 min vs. 14.7 min) .

What experimental approaches elucidate the compound’s mechanism of action in modulating kinase signaling pathways?

Q. Advanced Research Focus

  • Kinase Profiling : Screen against a panel of 100+ kinases at 1 µM (DiscoverX KINOMEscan).
  • Crystallography : Co-crystallize with EGFR (PDB ID: 6XYZ) to identify binding interactions (e.g., hydrogen bonds with Met793) .

How does the compound’s stability under physiological conditions (pH 7.4, 37°C) impact its pharmacokinetic profile?

Q. Advanced Research Focus

  • Half-Life Determination : Incubate in human plasma at 37°C; LC-MS/MS quantifies degradation (t1/2 ≈ 2.5 hours).
  • Metabolite ID : CYP3A4-mediated oxidation of the pyridinyl methyl group generates a primary metabolite (m/z 327.13) .

What computational tools predict off-target interactions, and how can they guide lead optimization?

Q. Advanced Research Focus

  • Docking : AutoDock Vina screens against the PDB for off-targets (e.g., hERG channel).
  • MD Simulations : GROMACS assesses binding stability over 100 ns; RMSD < 2 Å indicates favorable target selectivity .

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